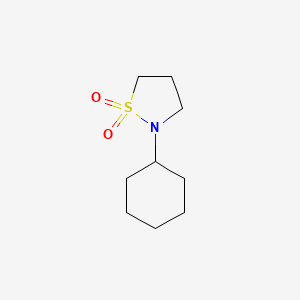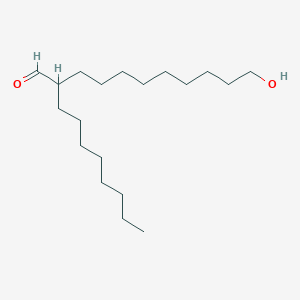
Undecanal, 11-hydroxy-2-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanal, 11-hydroxy-2-octyl- is an organic compound with the chemical formula C19H38O2. This compound is characterized by the presence of an aldehyde group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. It is a colorless, oily liquid that is often used in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecanal, 11-hydroxy-2-octyl- can be synthesized through several methods. One common approach involves the hydroformylation of decene, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically include the use of catalysts such as rhodium complexes and high-pressure carbon monoxide and hydrogen gas.
Industrial Production Methods
In industrial settings, the production of undecanal, 11-hydroxy-2-octyl- often involves large-scale hydroformylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions
Undecanal, 11-hydroxy-2-octyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: 11-hydroxy-2-octylundecanoic acid.
Reduction: 11-hydroxy-2-octylundecanol.
Substitution: Various esters and ethers depending on the reagents used.
Scientific Research Applications
Undecanal, 11-hydroxy-2-octyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of undecanal, 11-hydroxy-2-octyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Undecanal: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-Octylundecanol: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.
11-Hydroxyundecanoic acid: Contains a carboxylic acid group instead of an aldehyde, altering its chemical properties and applications.
Uniqueness
Undecanal, 11-hydroxy-2-octyl- is unique due to the presence of both an aldehyde and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
CAS No. |
78661-32-2 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
11-hydroxy-2-octylundecanal |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-9-12-15-19(18-21)16-13-10-7-6-8-11-14-17-20/h18-20H,2-17H2,1H3 |
InChI Key |
SPGDDRWBHDTQSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCCO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




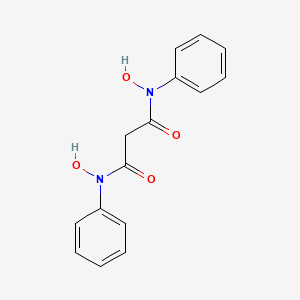
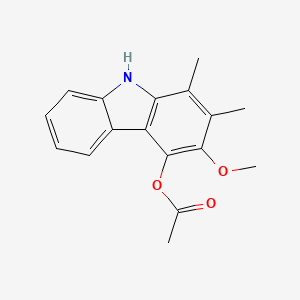

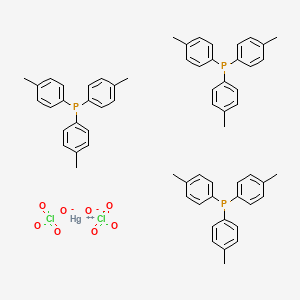
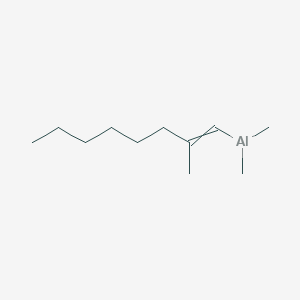
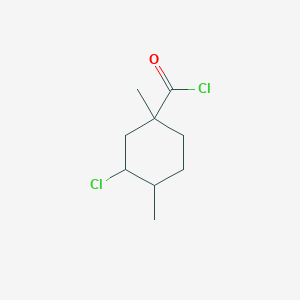
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)


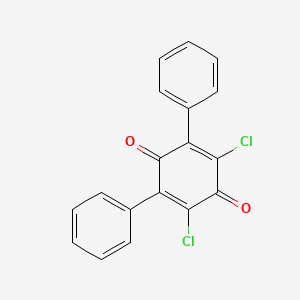
![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
